3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system. The presence of various substituents such as the 4-chlorophenyl, phenyl, and propyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-phenyl-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(4-chlorophenyl)-4-phenyl-5-ethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substituents, which can influence its reactivity and biological activity. The propyl group, in particular, may impart distinct properties compared to its methyl or ethyl analogs, affecting its solubility, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C20H18ClN3O |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18ClN3O/c1-2-12-24-19(14-6-4-3-5-7-14)16-17(22-23-18(16)20(24)25)13-8-10-15(21)11-9-13/h3-11,19H,2,12H2,1H3,(H,22,23) |
InChI Key |
YXYQSHMMJRDUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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